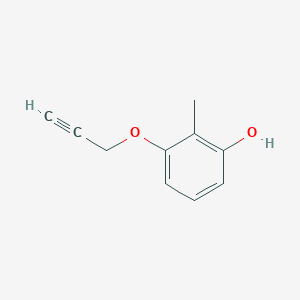

2-Methyl-3-(prop-2-yn-1-yloxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-prop-2-ynoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-7-12-10-6-4-5-9(11)8(10)2/h1,4-6,11H,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCXMIZCFMQBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Prop 2 Yn 1 Yloxy Phenol and Its Analogs

Direct O-Propargylation Strategies for Phenolic Substrates

Direct O-propargylation is a common and straightforward method for synthesizing aryl propargyl ethers. This reaction is a variation of the Williamson ether synthesis, where a deprotonated phenol (B47542) (phenoxide) acts as a nucleophile, attacking an electrophilic propargyl source, typically propargyl bromide or chloride. nih.gov The efficiency of this SN2 reaction is highly dependent on the base used to activate the phenol and the solvent system employed.

Alkali Carbonate Mediated Propargyl Etherification (e.g., K₂CO₃ in Acetone (B3395972), DMF)

The use of mild inorganic bases, particularly alkali carbonates, is a widely adopted strategy for the O-propargylation of phenols. Potassium carbonate (K₂CO₃) is frequently the base of choice due to its low cost, moderate basicity, and ease of handling. researchgate.netgoogle.com This method is effective for phenols that are sufficiently acidic to be deprotonated by a relatively weak base. The reaction is typically performed by stirring the phenolic substrate with propargyl bromide and an excess of K₂CO₃ in a polar aprotic solvent.

The general mechanism involves the heterogeneous reaction where the solid K₂CO₃ deprotonates the phenolic hydroxyl group, generating a potassium phenoxide intermediate. This nucleophilic phenoxide then attacks the propargyl bromide, displacing the bromide ion to form the desired propargyl ether. Cesium carbonate (Cs₂CO₃) can also be used and sometimes offers improved reactivity, potentially due to the higher solubility of cesium salts and the increased nucleophilicity of the "freer" phenoxide anion in solution. nih.govresearchgate.net

Common solvents for this reaction include acetone, butanone (methyl ethyl ketone), and N,N-dimethylformamide (DMF). researchgate.netnih.gov The choice of solvent can significantly influence reaction times and yields.

| Phenolic Substrate | Base | Solvent | Conditions | Product | Yield | Reference |

| N-Acylhydrazone derivative | K₂CO₃ | Acetone | Reflux, 1h | O-propargylated product | N/A | researchgate.net |

| N-Acylhydrazone derivative | K₂CO₃ | Butanone | Microwave, 150°C, 15 min | O-propargylated product | N/A | researchgate.net |

| Phenol | Cs₂CO₃ | DMF | 50-55°C | α-phenoxy-α'-hydroxyketone* | 78% | nih.gov |

| Note: This reaction involves a bromopropargylic alcohol, leading to a rearranged product, but demonstrates the effectiveness of the Cs₂CO₃/DMF system for activating phenols. |

Alternative Basic Conditions for Phenol Activation (e.g., NaOH, NaH)

For less acidic phenols or when faster reaction rates are desired, stronger bases are employed to ensure complete and irreversible deprotonation of the hydroxyl group. Sodium hydroxide (B78521) (NaOH) and sodium hydride (NaH) are common choices.

Sodium hydride, a powerful non-nucleophilic base, reacts with the phenol to form the sodium phenoxide and hydrogen gas. encyclopedia.pub This process is typically carried out under an inert atmosphere (e.g., argon) to prevent reaction with moisture. The resulting sodium phenoxide is a highly reactive nucleophile for the subsequent reaction with propargyl bromide. This method is particularly useful in syntheses where the starting phenol may be sterically hindered or electronically deactivated.

The use of strong bases can sometimes lead to side reactions, and conditions must be carefully controlled. However, for many substrates, they provide high yields where weaker bases like K₂CO₃ might fail.

Solvent System Optimization for O-Propargylation Efficiency

Key Solvent Characteristics and Effects:

Acetone/Butanone: These are effective solvents for reactions using K₂CO₃. researchgate.net They are polar enough to dissolve the organic substrates and facilitate the SN2 reaction while being easy to remove due to their relatively low boiling points. Reactions in these solvents are often run at reflux temperature.

N,N-Dimethylformamide (DMF): DMF is an excellent polar aprotic solvent that can significantly accelerate SN2 reactions. nih.govencyclopedia.pub Its high dielectric constant helps to solvate the cation (e.g., K⁺ or Na⁺), leaving the phenoxide anion less encumbered and therefore more nucleophilic. This often leads to faster reactions and higher yields, even at lower temperatures, compared to acetone.

Acetonitrile (B52724) (ACN): Similar to DMF, acetonitrile is another polar aprotic solvent that can promote efficient etherification. frontiersin.org

The optimization process involves screening various solvents to find the best balance between reaction time, temperature, yield, and purity of the final product. For instance, while DMF may offer the fastest reaction, acetone might be preferred for easier workup and purification on an industrial scale.

| Base | Solvent | Typical Temperature | Advantages | Disadvantages | Reference |

| K₂CO₃ | Acetone | 56°C (Reflux) | Inexpensive, easy workup | Moderate reaction times | researchgate.net |

| K₂CO₃/Cs₂CO₃ | DMF | Room Temp - 80°C | Faster reaction rates, higher yields | Higher boiling point, harder to remove | nih.govencyclopedia.pub |

| NaH | THF/DMF | 0°C - Room Temp | Strong, irreversible deprotonation | Requires inert atmosphere, moisture sensitive | encyclopedia.pub |

Multistep Synthetic Routes Incorporating the 2-Methylphenol Framework

Preparation of Functionalized Phenolic Precursors

The core of a multistep synthesis is the construction of a suitable phenolic precursor that can be converted into the target structure. This could involve synthesizing 2-methylresorcinol (B147228) itself or a derivative where one hydroxyl group is protected to ensure selective propargylation of the other.

Strategies for synthesizing substituted phenols often involve:

Aromatic Substitution: Beginning with a simpler, commercially available benzene (B151609) derivative, functional groups can be introduced through electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation, followed by conversion to the required phenol. researchgate.net

Demethylation of Methoxy Precursors: A common route to phenols is the cleavage of a corresponding methyl ether (anisole derivative). encyclopedia.pubmdpi.com For example, 3-methoxy-2-methylphenol (B1606838) could be synthesized and then selectively propargylated at the free hydroxyl position. Alternatively, a dimethoxy precursor could be selectively demethylated at one position before propargylation. Reagents like boron tribromide (BBr₃) or strong acids are effective for this transformation. mdpi.com

Hydrolysis of Diazonium Salts: Anilines can be converted to diazonium salts, which are then hydrolyzed to yield phenols. encyclopedia.pub This allows for the strategic placement of a hydroxyl group based on the position of a precursor amino group.

These methods provide access to precisely substituted phenolic intermediates that might not be commercially available, paving the way for the final propargylation step.

Strategic Introduction of the Propargyl Moiety at Later Stages

In the synthesis of complex molecules, it is often advantageous to introduce highly reactive or synthetically versatile functional groups, such as the terminal alkyne of a propargyl group, at a late stage. nih.gov This "late-stage functionalization" strategy avoids potential complications where the alkyne could interfere with earlier reaction steps (e.g., hydrogenation, certain cross-coupling reactions, or reactions sensitive to acidic protons).

Asymmetric Synthetic Approaches for Related Propargyl Ether Derivatives

The creation of stereogenic centers during the formation of propargyl ethers necessitates the use of asymmetric synthesis methodologies. These approaches are vital for accessing optically active propargyl alcohols, which are key intermediates in the synthesis of complex molecules. organic-chemistry.orgnih.gov

One strategy for achieving enantioselectivity is the use of a chiral leaving group. In this approach, the chirality of the leaving group influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. nih.gov

The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, provides a relevant example of how stereocontrol can be exerted. wikipedia.orgnrochemistry.com This reaction is typically catalyzed by a nucleophilic species like a tertiary amine or phosphine. wikipedia.orgnrochemistry.com When a prochiral electrophile is used, a new chiral center is created, offering an opportunity for asymmetric synthesis. nrochemistry.com The mechanism involves the Michael addition of the catalyst to the activated alkene, forming an enolate that then attacks the electrophile. nrochemistry.com Subsequent elimination of the catalyst yields the final product. nrochemistry.com

The enantioselectivity of the Baylis-Hillman reaction can be controlled by using chiral catalysts, such as hydroxylated chiral amines derived from cinchona alkaloids. nrochemistry.com These catalysts can induce asymmetry in the product, leading to high enantiomeric excess.

While not a direct propargylation of a phenol, the principles of the Baylis-Hillman reaction, particularly the generation of a stereocenter through the addition to an electrophile under the influence of a chiral catalyst, are applicable to the broader field of asymmetric synthesis of molecules containing propargyl groups.

Achieving stereocontrol in the formation of propargyl ethers is a significant challenge in organic synthesis. The development of catalytic asymmetric methods for the addition of propargyl and allenyl nucleophiles to carbonyl compounds is crucial for constructing these versatile building blocks. acs.org

Several strategies have been developed to control the stereochemistry of propargylation reactions. These include the use of chiral catalysts and reagents that can effectively discriminate between the two faces of a prochiral substrate. For instance, chiral biphenols have been shown to catalyze the enantioselective propargylation of ketones using allenylboronates, yielding homopropargylic alcohols in good yields and high enantiomeric ratios. nih.gov

The mechanism of stereocontrol often involves the formation of a well-organized transition state where the chiral catalyst interacts with both the nucleophile and the electrophile. This interaction creates a chiral environment that directs the approach of the nucleophile to one face of the electrophile, leading to the observed enantioselectivity.

In the context of propargyl ether synthesis, these asymmetric propargylation methods can be adapted to generate chiral propargyl alcohols, which can then be etherified with a phenolic substrate. The stereochemistry established in the initial propargylation step is thus carried through to the final propargyl ether product.

| Catalyst/Reagent | Electrophile | Nucleophile | Key Feature |

| Chiral Biphenols (e.g., 3,3′-Br2-BINOL) | Ketones | Allenylboronates | Catalytic enantioselective addition. nih.gov |

| N-methylephedrine / Zn(OTf)2 | Aldehydes | Terminal Alkynes | Direct addition without pre-metalation of the alkyne. organic-chemistry.org |

| In(III)/BINOL | Aldehydes | Terminal Alkynes | Bifunctional catalyst activates both substrates. |

| Chiral Primary Amine | Aldehydes | - | Photocatalytic deracemization. chinesechemsoc.org |

Catalytic Methods in the Synthesis of Propargylated Phenols

Catalytic methods offer efficient and atom-economical routes to propargylated phenols. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for this transformation.

Transition metals, particularly gold, have shown remarkable catalytic activity in reactions involving alkynes. While the direct propargylation of phenols using transition metal catalysts is a viable strategy, related transformations such as gold(III)-catalyzed cyclization reactions highlight the utility of these catalysts in activating propargyl groups. These cyclization reactions often proceed through intermediates where a propargyl group is tethered to an aromatic ring, showcasing the ability of gold catalysts to facilitate transformations involving these moieties.

Organocatalysis provides a metal-free alternative for the synthesis of complex molecules from simple precursors. In the context of phenol chemistry, organocatalytic dearomatization reactions have gained prominence. These reactions involve the conversion of a planar, aromatic phenol into a non-aromatic, three-dimensional structure. While not a direct propargylation, these methods demonstrate the potential of organocatalysts to activate phenols for further functionalization, which could include the introduction of a propargyl group.

Considerations for Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of 2-Methyl-3-(prop-2-yn-1-yloxy)phenol and its analogs, key considerations for scalability include:

Reagent Selection: The choice of starting materials and reagents is critical. Readily available, inexpensive, and less hazardous materials are preferred. For instance, the use of propargyl alcohol and a suitable methylphenol derivative would be a practical starting point.

Catalyst Efficiency and Recovery: If a catalyst is employed, its efficiency (turnover number and turnover frequency), cost, and recoverability are important. For heterogeneous catalysts, ease of separation from the reaction mixture is a significant advantage. For homogeneous catalysts, methods for recovery and reuse need to be developed.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent is crucial. The use of milder reaction conditions is generally safer and more energy-efficient. Solvent selection should consider factors like toxicity, environmental impact, and ease of removal and recycling.

Purification Methods: The development of efficient and scalable purification methods is essential. Crystallization, distillation, and extraction are preferred over chromatographic methods for large-scale production due to lower cost and higher throughput.

Process Safety: A thorough safety assessment of the entire process is mandatory. This includes evaluating the thermal stability of reactants, intermediates, and products, as well as identifying and mitigating potential hazards associated with the reaction, such as exothermic events or the formation of explosive byproducts. The high reactivity of propargyl compounds warrants particular attention to safety protocols.

Waste Management: Minimizing waste generation and developing environmentally benign methods for waste treatment and disposal are integral parts of a sustainable industrial process.

By addressing these considerations during the process development phase, a robust and economically viable manufacturing process for this compound and related compounds can be established.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Methyl 3 Prop 2 Yn 1 Yloxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methyl-3-(prop-2-yn-1-yloxy)phenol, offering precise insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the effects of the aromatic ring, the methyl group, the phenolic hydroxyl group, and the propargyl ether moiety.

The aromatic region would likely display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The proton ortho to the hydroxyl group is expected to appear at a different shift than the other two due to hydrogen bonding and electronic effects. The methyl group attached to the aromatic ring would present as a singlet, typically in the range of 2.2-2.5 ppm.

The propargyl group introduces two key signals: the methylene (B1212753) protons (-O-CH₂-C≡) and the terminal acetylenic proton (-C≡C-H). The methylene protons are expected to appear as a doublet due to coupling with the acetylenic proton, likely in the 4.5-5.0 ppm region. The acetylenic proton itself would appear as a triplet, a result of coupling with the methylene protons, typically around 2.5 ppm. The phenolic hydroxyl proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.7 - 7.2 | Multiplet | - |

| Phenolic-OH | Variable (e.g., 5.0-6.0) | Broad Singlet | - |

| -O-CH₂-C≡ | ~4.7 | Doublet | ~2.4 |

| -C≡C-H | ~2.5 | Triplet | ~2.4 |

| Ar-CH₃ | ~2.3 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each carbon atom in a unique electronic environment will give rise to a distinct signal.

The aromatic carbons will resonate in the typical downfield region of 110-160 ppm. The carbons directly attached to the oxygen atoms (C-OH and C-O-CH₂) will be the most deshielded among the aromatic carbons. The methyl carbon attached to the ring will appear in the upfield region, around 15-20 ppm.

For the propargyl group, the methylene carbon (-O-CH₂-C≡) is expected around 55-60 ppm. The two sp-hybridized carbons of the alkyne will have characteristic shifts, with the terminal carbon (-C≡C-H) appearing around 75 ppm and the internal carbon (-O-CH₂-C≡) appearing slightly further downfield, around 80 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-OH | ~155 |

| Aromatic C-O-CH₂ | ~157 |

| Aromatic C-CH₃ | ~125 |

| Other Aromatic C-H | 110-130 |

| -O-CH₂-C ≡ | ~80 |

| -C≡C -H | ~75 |

| -O-C H₂-C≡ | ~56 |

| Ar-C H₃ | ~16 |

Advanced NMR Techniques (e.g., DEPT, 2D NMR) for Detailed Structural Assignment

To further confirm the structural assignments, advanced NMR techniques would be employed.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy would differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons would be absent. This would confirm the assignments of the Ar-CH₃, -O-CH₂, and aromatic C-H carbons.

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would provide through-bond connectivity information.

A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations would be between the methylene protons of the propargyl group and the acetylenic proton, as well as between adjacent aromatic protons.

A ¹H-¹³C HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals of the methyl, methylene, and aromatic methines to their corresponding carbon signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis

The FTIR spectrum of this compound would display characteristic absorption bands for its various functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Stretches: The sp-hybridized C-H stretch of the terminal alkyne should appear as a sharp, strong band around 3300 cm⁻¹. Aromatic C-H stretches would be observed in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the methyl and methylene groups would be found between 2850 and 3000 cm⁻¹.

C≡C Stretch: A weak but sharp absorption band for the carbon-carbon triple bond stretch is expected around 2100-2150 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The aryl ether C-O stretching vibration should give a strong band around 1200-1250 cm⁻¹, and the phenolic C-O stretch would appear in a similar region.

Predicted FTIR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3600 | Broad, Strong |

| Acetylenic ≡C-H stretch | ~3300 | Sharp, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C≡C stretch | 2100 - 2150 | Weak, Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| Aryl Ether C-O stretch | 1200 - 1250 | Strong |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds.

C≡C Stretch: The carbon-carbon triple bond of the terminal alkyne is expected to show a strong and sharp signal in the Raman spectrum, typically around 2100-2150 cm⁻¹. rsc.org This is often one of the most prominent peaks in the Raman spectrum of a terminal alkyne. nih.govresearchgate.net The intensity of this peak can be higher in more conjugated structures. rsc.org

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring would give a strong Raman signal, typically in the 1000-1100 cm⁻¹ region. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also expected to be strong.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would also be visible in the 2800-3100 cm⁻¹ range.

The combination of these advanced spectroscopic techniques provides a powerful and detailed framework for the complete structural characterization of this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it offers a detailed fingerprint of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₁₀H₁₀O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental HRMS measurements, confirming the elemental composition and, by extension, the identity of the compound. guidechem.com The exact mass is a critical piece of data for distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight (g/mol) | 162.188 |

| Monoisotopic Mass (Da) | 162.068079557 guidechem.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like phenols, often resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. In the case of phenolic compounds, analysis in negative ionization mode is common and can yield characteristic fragments. researchgate.net

While specific experimental ESI-MS fragmentation data for this compound is not detailed in the available literature, a fragmentation pattern can be predicted based on its structure. The molecule contains several key bonds susceptible to cleavage: the O-CH₂ bond of the ether, the C≡C bond of the alkyne, and bonds within the aromatic ring. Tandem MS (MS/MS) experiments on the [M-H]⁻ parent ion would likely reveal characteristic neutral losses. For instance, the consecutive elimination of phenol (B47542) (C₆H₆O) and resorcinol (B1680541) (C₆H₆O₂) moieties has been observed as a particular dissociation pathway for compounds containing a 1,2-diphenylethylene nucleus. nih.gov For polyphenols, fragmentation is often characterized by losses of CO and CO₂. researchgate.net

Predicted Fragmentation Pathways:

Loss of the propargyl group: Cleavage of the ether bond could result in the loss of a C₃H₃ radical or related fragments.

Ring fragmentation: Following initial cleavages, the phenolic ring itself could undergo fragmentation, often involving the loss of carbon monoxide (CO).

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation can lead to complex but structurally informative ion patterns.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

To date, a published single-crystal X-ray diffraction structure for this compound has not been found in a review of available scientific literature. However, were a suitable single crystal to be grown and analyzed, the technique would provide invaluable structural data.

The analysis would reveal the precise conformation of the molecule in the solid state. Key conformational parameters would include the torsion angles defining the orientation of the propargyl group relative to the plane of the phenol ring. nih.govnih.gov For example, in the related compound 3-(prop-2-yn-1-yloxy)phthalonitrile, the 14 non-hydrogen atoms are approximately coplanar. researchgate.net Similarly, in 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, the prop-2-ynyloxy group is nearly coplanar with the attached benzene ring. nih.gov Such an analysis would also confirm the planarity of the benzene ring and the geometry of the methyl and hydroxyl substituents.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) within Crystal Lattices

The crystal packing of this compound would be governed by a variety of non-covalent intermolecular interactions. The functional groups present—a phenolic hydroxyl group, an aromatic ring, and an alkyne group—are all capable of participating in significant intermolecular forces that dictate the crystal lattice architecture.

Potential Intermolecular Interactions:

Hydrogen Bonding: The most significant interaction would likely be hydrogen bonding involving the phenolic -OH group. docbrown.info This group can act as a hydrogen bond donor, forming strong O-H···O bonds with the oxygen atom of a neighboring molecule (either the phenolic oxygen or the ether oxygen). scirp.orgrsc.org This type of interaction is a primary driver in the crystal packing of many phenolic compounds. rsc.org

π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking. scirp.org The specific geometry (e.g., face-to-face or offset) and the distance between the rings would be determined by the X-ray analysis. redalyc.org

C-H···π Interactions: The acetylenic C-H group or the methyl C-H groups could act as weak hydrogen bond donors, interacting with the π-system of the aromatic ring of an adjacent molecule.

C-H···O Interactions: Weak hydrogen bonds between methyl or aromatic C-H groups and the oxygen atoms could further stabilize the crystal structure. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Lattice |

|---|---|---|---|

| Hydrogen Bonding | Phenolic O-H | Phenolic O or Ether O | Primary structural motif, forming chains or dimers. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes packing of aromatic cores. |

| C-H···π Interaction | Acetylenic C-H | Aromatic Ring | Contributes to the overall lattice energy. |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₀H₁₀O₂). A close match between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 74.06% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 6.22% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.72% |

| Total | 162.188 | 100.00% |

Chemical Reactivity and Transformation Pathways of 2 Methyl 3 Prop 2 Yn 1 Yloxy Phenol

Reactivity of the Terminal Alkyne Moiety

The propargyl group, containing a terminal alkyne, is a highly valuable functional handle. Its reactivity is characterized by addition reactions across the triple bond and the acidity of the terminal C-H bond, which allows for the formation of metal acetylides.

The terminal alkyne of 2-Methyl-3-(prop-2-yn-1-yloxy)phenol is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions. The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts (e.g., CuSO₄) and a reducing agent like sodium ascorbate.

The resulting triazole ring is exceptionally stable and serves as a robust linker in various applications, from drug discovery to materials science. The reaction is known for its high yields, broad functional group tolerance, and simple workup procedures. The general transformation is illustrated by the reaction of propargyl phenyl ethers with various azides.

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Yield (%) |

| Propargyl phenyl ether | Benzyl azide | Polymer-supported CuI | 1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole | 99 |

| Propargyl phenyl ether | Ethyl azidoacetate | Polymer-supported CuI | Ethyl 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)acetate | 95 |

| n-Propargyl ethers | Substituted azidoacetamide | Copper catalyst | Substituted 1-(alkoxymethyl)-1H-1,2,3-triazoles | 55-81 |

| Propargyl alcohol | N-(trifluoroacetyl)-1-azido-3-aminopropane | Polymer-supported CuI | 2,2,2-Trifluoro-N-(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)acetamide | 89 |

This table presents representative yields for CuAAC reactions with compounds structurally related to this compound, demonstrating the high efficiency of triazole formation.

The alkyne moiety in aryl propargyl ethers, such as the title compound, can participate in various metal-catalyzed intramolecular cyclization reactions. Gold(I) and other transition metals are particularly effective at activating the alkyne for nucleophilic attack by the appended aryl ring or the phenolic hydroxyl group.

For instance, gold(I) catalysts can promote the intramolecular hydroarylation of aryl propargyl ethers. nih.gov This process typically involves the π-activation of the alkyne by the gold catalyst, making it susceptible to attack by the electron-rich aromatic ring. Depending on the substitution pattern and reaction conditions, this can lead to the formation of chromene derivatives through a 6-endo-dig cyclization pathway. rsc.org Indium catalysts have also been shown to effectively catalyze the intramolecular hydroarylation of aryl propargyl ethers, proceeding regioselectively to afford chromenes. rsc.orgrsc.orgcore.ac.uk While the example of alkynylfurans is specific, the general principle of gold-catalyzed activation of alkynes for intramolecular attack is broadly applicable to substrates like this compound.

The carbon-carbon triple bond of the propargyl group can undergo both electrophilic and nucleophilic addition reactions. nih.gov

Electrophilic Addition: In an electrophilic addition, an electrophile (E⁺) attacks the electron-rich π-system of the alkyne, leading to the formation of a cationic intermediate, which is then captured by a nucleophile. wikipedia.org Common electrophilic additions include hydrohalogenation (addition of HX) and halogenation (addition of X₂). For a terminal alkyne, the addition of HBr, for example, typically follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the initial double bond, leading to a gem-dihalide upon second addition.

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic additions can occur, particularly when the alkyne is activated by adjacent electron-withdrawing groups or through metal catalysis. The terminal proton of the alkyne can also be removed by a strong base to form an acetylide, which is a potent nucleophile itself and can participate in reactions such as addition to carbonyl groups. nih.gov

Cross-Coupling Reactions Involving Substituted Phenol (B47542) Protected Propargyl Bromides

The propargyl group on this compound serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions on the aromatic ring. By introducing a halide (e.g., bromide) onto the ring, the molecule becomes a suitable substrate for various cross-coupling reactions.

Palladium-Catalyzed Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, using a palladium complex as a catalyst. wikipedia.orgmdpi.com A brominated derivative of this compound could readily participate in such a reaction to form biaryl structures. tcichemicals.com

The generally accepted mechanism for the Suzuki reaction involves a catalytic cycle: nobelprize.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) complex. mdpi.com

Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. nobelprize.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle. mdpi.com

The reaction conditions are generally mild and tolerant of various functional groups, including the protected phenol and the alkyne moiety. tcichemicals.com The choice of ligand, base, and solvent system is crucial for achieving high yields. organic-chemistry.org

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation. organic-chemistry.org |

| Ligand | PPh₃, PCy₃, BrettPhos, RuPhos | Stabilizes the Pd center and influences reactivity. rsc.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. wikipedia.org |

| Solvent | Toluene, Dioxane, THF, Water (biphasic) | Solubilizes reactants and influences reaction rate. wikipedia.org |

| Boron Reagent | Arylboronic acids, Arylboronate esters | Source of the second aryl group. organic-chemistry.org |

Copper-Catalyzed Ullmann-Type Reactions

The Ullmann reaction, and its modern variations, involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an alcohol, phenol, or amine, to form C-O, C-N, or C-S bonds. wikipedia.orgwikipedia.org This reaction is a cornerstone for the synthesis of diaryl ethers. mdpi.com While the title compound already possesses an ether linkage, the Ullmann condensation is a key synthetic route to such structures. For instance, 3-methylresorcinol could be coupled with propargyl bromide, or a halogenated 2-methylphenol could be coupled with propargyl alcohol.

Historically, Ullmann reactions required harsh conditions, such as high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern advancements have introduced catalytic systems that operate under much milder conditions. The use of ligands, such as N,N-dimethylglycine or L-proline, can significantly accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 90°C) with only catalytic amounts of a copper salt (e.g., CuI). organic-chemistry.orgnih.gov

The mechanism is thought to involve a copper(I) species. organic-chemistry.org A proposed pathway involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org Some mechanistic suggestions involve an oxidative addition to a Cu(I) complex to form a transient Cu(III) intermediate, followed by reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. organic-chemistry.org

| Parameter | Classical Conditions | Modern Ligand-Promoted Conditions |

|---|---|---|

| Copper Source | Stoichiometric Cu powder, Cu₂O | Catalytic CuI, CuBr, Cu₂O. mdpi.comresearchgate.net |

| Temperature | >160-220°C. wikipedia.org | 80-110°C. nih.govnih.gov |

| Ligand | None | L-proline, N,N-dimethylglycine, diols. organic-chemistry.orgnih.govnih.gov |

| Solvent | Nitrobenzene, Pyridine, DMF | DMF, DMSO, Toluene. wikipedia.orgnih.gov |

| Substrate Scope | Limited to activated aryl halides. wikipedia.org | Broad, including unactivated aryl halides. organic-chemistry.orgnih.gov |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. This involves both kinetic studies to determine reaction rates and the identification of intermediates, as well as postulations based on experimental observations.

Kinetic Studies of Reaction Rates and Intermediates

Kinetic studies provide quantitative data on how factors like temperature, pressure, and reactant concentration affect the reaction rate. For the catalytic hydrogenation of the propargyl group in this compound, a Langmuir-Hinshelwood mechanism is often applied. rsc.org This model assumes noncompetitive adsorption between hydrogen and the organic substrate on the catalyst's active sites. rsc.org By performing experiments in an intrinsic kinetic regime (where mass transfer limitations are excluded), key parameters such as adsorption constants and reaction rate constants can be estimated. rsc.orgresearchgate.net For the hydrogenation of the related compound 2-methyl-3-butyn-2-ol, kinetic models have been successfully developed to predict system behavior and selectivity. rsc.orgmdpi.com

For reactions involving the phenolic group, kinetic studies often follow a second-order rate law. A comprehensive study of the reaction between a substituted phenol and formaldehyde, for instance, determined the rate constants at various temperatures and pH values. From these, thermodynamic parameters like the activation energy (ΔE) and entropy of activation (ΔS‡) can be calculated using the Arrhenius equation, providing insight into the energy barrier and the molecular order of the transition state. Similar methodologies could be applied to quantify the reactivity of this compound in its various transformations.

Mechanistic Postulations based on Experimental Observations

Based on experimental results from related systems, several mechanistic pathways can be postulated for this compound.

For HDO: The mechanism likely involves initial adsorption of the phenol onto the catalyst surface. nih.gov The DDO pathway proceeds via direct hydrogenolysis of the C(aryl)-OH bond. The HYD pathway involves stepwise hydrogenation of the aromatic ring, forming cyclohexene (B86901) and cyclohexane (B81311) intermediates, followed by dehydration to remove the oxygen atom. nih.gov The selectivity between these pathways is highly dependent on the catalyst's properties and reaction conditions. nih.gov

For Ullmann Coupling: While a radical mechanism has been ruled out, the precise mechanism is still debated. wikipedia.org The most accepted pathway involves the formation of an organocopper compound (RCuX) which then undergoes nucleophilic aromatic substitution with the phenoxide. wikipedia.org An alternative, intriguing mechanism postulates a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination, similar to palladium-catalyzed couplings, although Cu(III) species are rare. wikipedia.orgorganic-chemistry.org Experimental observations show that the reaction is sensitive to the choice of ligand, base, and solvent, all of which influence the stability and reactivity of the copper intermediates. nih.gov

For Propargyl Group Reactivity: The propargyl ether moiety itself can participate in unique transformations. Under basic conditions, o-propargylphenols can deprotonate to form a phenoxide intermediate, which can then undergo intramolecular cyclization to form benzofurans. rsc.org This highlights a potential competing reaction pathway for this compound under basic conditions, where intramolecular reaction could compete with intermolecular cross-coupling.

Theoretical and Computational Investigations of 2 Methyl 3 Prop 2 Yn 1 Yloxy Phenol

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods allow for the prediction of molecular geometry, stability, and electronic characteristics, offering insights that are complementary to experimental findings.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry for predicting the ground state properties of molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.

In a typical study, the molecular structure of a compound like 2-Methyl-3-(prop-2-yn-1-yloxy)phenol would first be optimized to find its lowest energy conformation (the ground state). This involves calculating forces on each atom and adjusting their positions until a minimum energy geometry is reached. This process yields crucial data such as:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule. For instance, DFT calculations on phenol (B47542) derivatives can determine the precise bond lengths of the C-C and C-O bonds in the aromatic ring and the geometry of the ether linkage. nih.govijaemr.com

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the molecule's stability. researchgate.net

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), which defines the mathematical functions used to describe the electron orbitals. ijaemr.com The accuracy of the results is highly dependent on the chosen level of theory.

Table 1: Illustrative Ground State Properties Calculated via DFT for a Phenol Derivative (Note: This data is for a representative phenol compound and not this compound)

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -498.765 |

| Dipole Moment (Debye) | 2.15 |

| C-O Bond Length (Å) | 1.365 |

| O-H Bond Length (Å) | 0.967 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy signifies a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. researchgate.netmdpi.com Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. mdpi.com For phenol itself, the HOMO-LUMO gap has been calculated to be approximately 0.216 eV, indicating good reactivity. ijaemr.com

Table 2: Illustrative FMO Properties for a Phenolic Compound (Note: This data is for a representative phenol compound and not this compound)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.78 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.55 |

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MESP surface is colored according to the local electrostatic potential:

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to attack by electrophiles (electron-seeking species). In phenol derivatives, these regions are typically found around the oxygen atoms.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to attack by nucleophiles (nucleus-seeking species). For phenols, a positive potential is often located on the hydroxyl hydrogen atom. ijaemr.com

Green Regions: Represent neutral or near-zero potential.

By analyzing the MESP map of this compound, one could identify the most likely sites for chemical reactions, such as protonation, deprotonation, or interactions with other molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. This analysis is particularly useful for understanding:

Charge Distribution: It calculates the natural atomic charges on each atom, offering a more refined view of charge distribution than other methods.

Intramolecular Charge Transfer: NBO analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability. For example, the interaction between a lone pair on the ether oxygen and an antibonding orbital (σ*) of an adjacent C-C bond can be quantified. nih.gov

Hybridization: It determines the hybridization of atomic orbitals that form chemical bonds.

For a molecule like this compound, NBO analysis could reveal the extent of electron delocalization from the oxygen lone pairs into the phenyl ring and quantify the strength of intramolecular hydrogen bonds, if any. nih.gov

Computational Exploration of Reaction Mechanisms

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. It allows researchers to map out the entire energy landscape of a reaction, identifying key intermediates and the transition states that connect them.

Transition State Characterization and Reaction Energy Profiles

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS) . This is the point of maximum energy along the reaction coordinate. Locating and characterizing the TS is a central goal of computational reaction mechanism studies.

Transition State Search: Specialized algorithms are used to find the geometry of the transition state. A key verification is a frequency calculation, where a true TS must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., a bond breaking or forming).

Reaction Energy Profile: Once reactants, products, and the transition state are optimized, a reaction energy profile can be constructed. This diagram plots the potential energy of the system against the reaction coordinate. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea) , a critical factor that determines the reaction rate.

For this compound, one could computationally study reactions such as Claisen rearrangement, electrophilic aromatic substitution, or oxidation. For example, a study on the Wittig rearrangement of related propargyloxy compounds used DFT to calculate that one possible deprotonated intermediate was 33.8 kcal/mol more stable than another, explaining the high regioselectivity of the reaction. mdpi.com Such studies provide invaluable, atom-level detail about how and why a reaction proceeds, guiding the design of new synthetic routes. mdpi.commdpi.com

Solvation Effects on Reaction Pathways through Computational Models

The reactivity of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational models, particularly those employing quantum mechanics/molecular mechanics (QM/MM) and continuum solvation models, are instrumental in elucidating these effects. These models allow for the investigation of how different solvents can alter the energy barriers and thermodynamics of reactions involving the phenol, such as Claisen rearrangement or electrophilic aromatic substitution.

For instance, in a polar protic solvent like water, the phenolic hydroxyl group can act as a hydrogen bond donor, while the ether oxygen and the alkyne's triple bond can act as hydrogen bond acceptors. These interactions stabilize the ground state and transition states to varying degrees. Computational studies on similar phenolic ethers suggest that polar solvents can significantly influence the regioselectivity of certain reactions. By calculating the potential energy surface of a reaction in different solvent environments (e.g., non-polar hexane, polar aprotic acetone (B3395972), and polar protic methanol), researchers can predict how the solvent steers the reaction toward a specific product.

A key aspect of these computational investigations is the use of implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for screening a wide range of solvents. Explicit models, on the other hand, involve including a specific number of solvent molecules around the solute, providing a more detailed and accurate picture of direct solute-solvent interactions, albeit at a higher computational cost.

The following table illustrates hypothetical activation energies for a representative reaction of this compound in various solvents, as might be determined through computational modeling.

| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 35.2 |

| Hexane | 1.88 | 34.5 |

| Dichloromethane | 8.93 | 31.8 |

| Acetone | 20.7 | 29.5 |

| Methanol | 32.7 | 27.1 |

| Water | 80.1 | 25.9 |

This data is illustrative and derived from general principles of computational chemistry for similar compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for understanding its chemical behavior. Conformational analysis, typically performed using computational methods like Density Functional Theory (DFT), helps identify the most stable geometric arrangements (conformers) of the molecule. These calculations involve rotating the single bonds, particularly the C-O bonds of the ether linkage and the C-C bond of the methyl group, to map the potential energy surface.

For this compound, several low-energy conformers are expected due to the rotational freedom of the propargyl and methyl groups. The relative energies of these conformers are determined by a delicate balance of steric hindrance and intramolecular interactions. A significant intramolecular interaction that can be computationally investigated is the potential for a weak hydrogen bond between the phenolic hydroxyl group and the π-electron cloud of the alkyne (O-H···π interaction). The presence and strength of such interactions can be inferred from calculated bond lengths, bond angles, and vibrational frequencies.

The table below presents a hypothetical summary of the relative energies and key dihedral angles for the most stable conformers of this compound, as would be predicted by DFT calculations.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Caryl-O-CH2-C≡) | O-H···π Distance (Å) |

| A | 0.00 | 178.5° | 2.85 |

| B | 0.75 | 85.2° | - |

| C | 1.20 | -92.3° | - |

This data is illustrative and based on computational studies of analogous phenolic ethers.

To understand the behavior of this compound in a more realistic solution environment, molecular dynamics (MD) simulations are employed. nih.govresearchgate.net These simulations model the motion of the molecule and surrounding solvent molecules over time, providing insights into its dynamic properties and intermolecular interactions. nih.govresearchgate.net

MD simulations can reveal how the molecule's conformation changes in solution, the lifetime of specific conformers, and the nature of its interactions with the solvent. For example, in an aqueous solution, the simulation would show the formation and breaking of hydrogen bonds between the phenol's hydroxyl group and water molecules, as well as weaker interactions with the ether oxygen and the alkyne group. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute.

Applications in Advanced Materials and Synthetic Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of its constituent parts makes 2-Methyl-3-(prop-2-yn-1-yloxy)phenol a versatile building block. The propargyl group serves as a linchpin for a variety of coupling and cyclization reactions, while the phenolic ring acts as a stable scaffold that can be further functionalized. This dual reactivity is crucial for its role as both a precursor to diverse molecular structures and an intermediate in multi-step synthetic sequences.

The presence of the propargyl ether and phenol (B47542) moieties within the same molecule provides an ideal framework for intramolecular reactions to form complex heterocyclic systems. Propargyl compounds, including alcohols, amines, and ethers, are well-established as versatile synthons for building a wide array of oxygen- and nitrogen-containing heterocycles. researchgate.netresearchgate.net The strategic placement of the propargyl group in relation to the phenolic hydroxyl group in molecules like this compound allows for cyclization reactions that lead to important scaffolds such as chromenes and benzofurans. rsc.org

For instance, ortho-propargylphenols are known to undergo divergent synthesis pathways; under basic conditions, they can cyclize via a 6-endo-dig pathway to form chromenes, while gold-catalyzed reactions can promote a 5-exo-dig cyclization to yield benzofurans. rsc.org This reactivity highlights the potential of this compound to serve as a key starting material for generating a library of heterocyclic compounds, which are foundational structures in many biologically active molecules. The conversion of propargyl vinyl ethers into various heterocyclic scaffolds further underscores the synthetic utility of the propargyl group. nih.gov

Table 1: Potential Heterocyclic Systems Derived from Propargyl Phenol Scaffolds

| Precursor Type | Reaction Condition | Resulting Heterocycle | Cyclization Mode |

| o-Propargylphenol | Base-promoted | Chromene | 6-endo-dig |

| o-Propargylphenol | Gold catalysis | Benzofuran | 5-exo-dig |

| Propargyl Alcohol | Lewis/Brønsted Acid | Furan, Pyrrole | Tandem cyclization |

| Propargyl Amine | Cycloisomerization | Pyrrole, Indole | Intramolecular cyclization |

Beyond its role as a direct precursor to heterocycles, this compound can act as a crucial intermediate in the synthesis of more elaborate molecules. The propargyl group is a highly versatile moiety that opens up numerous synthetic pathways for further chemical elaboration. nih.govresearchgate.net The terminal alkyne is a key functional handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent linking of the phenol scaffold to other molecules bearing an azide (B81097) group. drpress.org

Furthermore, the alkyne can be functionalized through various other transformations, including Nicholas reactions for the propargylation of other sensitive molecules or Sonogashira coupling to append aryl or vinyl groups. researchgate.netnih.gov The phenolic ring itself can undergo electrophilic substitution reactions, and the hydroxyl group can be derivatized to form esters or other ethers, adding another layer of functional complexity. This ability to undergo sequential, controlled modifications at two different sites makes it an ideal platform for building functionally enriched compounds with tailored electronic, biological, or material properties.

Polymer Chemistry and Materials Science Applications

In the realm of materials science, this compound offers significant potential due to its capacity to be integrated into polymer structures, either as a primary monomer or as a functional unit for subsequent modification.

The propargyl group is a well-known functionality for creating heat-resistant thermosetting polymers. Propargyl ether-terminated monomers can undergo thermally induced cross-linking reactions to form highly stable polymer networks. acs.orgscispace.com The polymerization mechanism of propargyl groups is complex and can lead to the formation of a rigid, cross-linked structure with high thermal stability and char yield, which are desirable properties for advanced composites and high-performance materials. researchgate.net

The presence of the phenolic hydroxyl group provides an additional site for polymerization. Phenols are staple monomers in the production of phenolic resins (with aldehydes) and can also be used to create polycarbonates and polyesters. Therefore, this compound can be considered a difunctional or even multifunctional monomer. It can be polymerized through its propargyl group to form a thermoset, while the phenol group can either participate in a separate polymerization process or remain as a pendant functional group that enhances adhesion or allows for later modifications. This dual functionality is valuable for creating polymers with complex architectures and tailored properties.

One of the most powerful applications of a molecule like this compound in materials science is in post-polymerization modification (PPM). mcmaster.ca If a polymer is synthesized using a monomer containing this structure, the pendant propargyl groups act as readily accessible "handles" along the polymer backbone. These alkyne groups are available for highly efficient and specific "click" reactions. mdpi.com

The CuAAC reaction, a cornerstone of click chemistry, can be used to attach a vast array of molecules containing azide functionalities to the polymer chain. drpress.org This allows for the precise tailoring of a material's properties after the main polymer has been formed. For example, hydrophilic polymer chains, bioactive peptides, or fluorescent dyes could be "clicked" onto the polymer scaffold, imparting new functions such as improved water solubility, biocompatibility, or sensing capabilities. This strategy separates the challenges of polymerization from those of functionalization, enabling the creation of sophisticated, multi-functional materials that would be difficult to synthesize by direct polymerization of complex monomers. rsc.orgresearchgate.net

Table 2: Polymerization and Modification Potential of this compound

| Functional Group | Application Area | Specific Reaction/Process | Potential Outcome |

| Propargyl (Alkyne) | Thermoset Formation | Thermal Curing / Cross-linking | High-performance, heat-resistant polymer network |

| Propargyl (Alkyne) | Post-Polymerization Modification | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Grafting of functional side chains (e.g., PEG, peptides) |

| Phenolic Hydroxyl | Co-polymerization | Reaction with aldehydes, epoxides, or acyl chlorides | Formation of phenolic resins, polyethers, or polyesters |

| Aromatic Ring | Polymer Backbone Modification | Electrophilic Aromatic Substitution | Introduction of further functional groups (e.g., sulfonation) |

Utilization in Catalyst and Ligand Design

The structural elements of this compound also suggest its potential utility in the design of catalysts and ligands for coordination chemistry and asymmetric synthesis. Phenol-based structures are integral components of various successful ligand scaffolds, such as the "ProPhenol" ligands used in highly active polymerization catalysts. ed.ac.uk The phenolic oxygen, after deprotonation, is a hard donor site that can coordinate to a variety of metal centers.

The propargyl group adds another dimension to its potential as a ligand. The alkyne's π-system can coordinate to transition metals, potentially influencing the electronic environment and steric bulk around the metal center. Alternatively, the terminal alkyne can be used as a reactive handle to anchor the ligand onto a solid support, creating a heterogeneous catalyst that is easily separable from the reaction mixture. It could also be used to link the phenol-based ligand to another ligand type, creating a bidentate or multidentate ligand system with unique coordination properties. While specific applications of this exact molecule in catalysis are not yet widely reported, its combination of a proven phenol-based coordinating group with a versatile alkyne functionality makes it an attractive candidate for exploration in the development of novel catalytic systems.

Precursors for Metal-Organic Frameworks or Ligands in Catalytic Systems

The unique structure of this compound makes it a promising candidate as a building block (precursor) for Metal-Organic Frameworks (MOFs) and as a ligand in metal-based catalysis.

The phenolic hydroxyl group (-OH) can act as a coordinating site, bonding with metal ions to form metal-phenolate complexes. This is a fundamental interaction used in the construction of MOFs and in the design of ligands for catalysis. researchgate.netmdpi.com The terminal alkyne of the propargyl group offers a highly versatile functional handle for further modification. This group can participate in a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This allows the phenol to be "clicked" onto other molecules, polymers, or framework structures, providing a powerful method for creating complex, functional materials.

Furthermore, the alkyne itself can coordinate directly with transition metals, influencing the electronic properties and steric environment of the metal center. acs.org This dual functionality—a phenolic coordinating site and a reactive alkyne group—enables the molecule to serve as a linker in MOFs or as a sophisticated ligand that can be anchored or further functionalized within a catalytic system. The methyl group on the phenol ring can also provide steric influence, which can be used to tune the selectivity and activity of a catalyst.

Development of Functional Materials for Catalytic Applications

The development of functional materials for catalysis often relies on integrating active sites into stable, high-surface-area supports. The chemical properties of this compound are well-suited for this purpose.

The propargyl ether moiety is particularly significant. Polymers and materials containing propargyl ether groups are known to be precursors for advanced materials with high thermal stability and specific mechanical properties. rsc.org Through thermal treatment, the alkyne groups can undergo cross-linking reactions, creating a robust and rigid network. rsc.org This property is highly desirable for creating durable catalyst supports.

A potential pathway for its use involves the following steps:

Polymerization/Immobilization : The molecule can be attached to a polymer backbone or a solid support (like silica (B1680970) or graphene) via its phenolic or alkyne group.

Metal Coordination : A catalytically active metal can be introduced, coordinating to the phenol or alkyne sites.

Thermal Curing : The material can be heated to cross-link the propargyl groups, locking the metal catalyst into a stable, porous, and thermally resistant framework.

This process would result in a heterogeneous catalyst where the active metal sites are well-dispersed and accessible, yet firmly anchored to prevent leaching—a common problem in catalysis. Such materials could find use in a range of catalytic functionalization reactions, leveraging the inherent reactivity of both phenols and alkynes. researchgate.netrsc.orgnih.gov The ability to create such tailored catalytic materials underscores the potential of specialized precursors like this compound.

Conclusion and Future Perspectives

Summary of Key Academic Research Findings on 3-(prop-2-yn-1-yloxy)phenol (B2961776)

Academic research has primarily focused on 3-(prop-2-yn-1-yloxy)phenol's utility as a versatile building block in organic synthesis, its potential in medicinal chemistry, and its applications in materials science.

The synthesis of 3-(prop-2-yn-1-yloxy)phenol is typically achieved through the Williamson ether synthesis, a reliable and well-established method. This reaction involves the propargylation of the phenolic hydroxyl group of resorcinol (B1680541) with propargyl bromide in the presence of a base such as potassium carbonate. plos.org This straightforward synthesis makes the compound readily accessible for further chemical exploration.

A significant area of research revolves around the reactivity of the propargyl group. This functional group, with its terminal alkyne, is a key player in a variety of chemical transformations. It readily participates in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. plos.org This reactivity is highly valued for its efficiency and selectivity, making it a powerful tool for molecular assembly.

Furthermore, aryl propargyl ethers, including 3-(prop-2-yn-1-yloxy)phenol, are known to undergo thermal rearrangements, most notably the Claisen rearrangement. nsf.gov This pericyclic reaction leads to the formation of chromenes and other complex polycyclic systems, which are important structural motifs in many natural products and biologically active molecules. nsf.gov Computational studies have been employed to understand the competing reaction cascades following the Claisen rearrangement of unsymmetrical aryl propargyl ethers, shedding light on how substituents influence reactivity and regioselectivity. nsf.gov

In the realm of medicinal chemistry, derivatives of aryl propargyl ethers have been investigated for their potential as antimicrobial and anticancer agents. The phenolic hydroxyl group and the propargyl moiety both offer opportunities for interaction with biological targets through hydrogen bonding and other non-covalent interactions.

In materials science, 3-(prop-2-yn-1-yloxy)phenol is a valuable precursor for the development of novel polymers and coatings. The propargyl group can be polymerized through various methods, leading to materials with unique thermal and mechanical properties.

Identification of Emerging Research Directions and Unexplored Reactivity Patterns

While significant progress has been made, several emerging research directions and unexplored reactivity patterns for 3-(prop-2-yn-1-yloxy)phenol and related aryl propargyl ethers hold considerable promise.

One key area of interest is the development of new catalytic systems to control the regioselectivity of the Claisen rearrangement and other cyclization reactions. This would allow for the synthesis of specific isomers of chromenes and benzofurans, which could have distinct biological activities. The use of transition metal catalysts, for instance, could open up new reaction pathways that are not accessible under thermal conditions.

The exploration of novel cycloaddition reactions beyond the well-established "click chemistry" is another promising avenue. The alkyne functionality of the propargyl group could potentially participate in a wider range of pericyclic and metal-catalyzed cycloadditions, leading to the synthesis of diverse heterocyclic scaffolds.

Furthermore, the synergistic reactivity of the phenolic hydroxyl group and the propargyl ether in a single molecule remains largely untapped. Developing reactions that exploit both functionalities simultaneously could lead to highly efficient and atom-economical synthetic transformations. For example, tandem reactions where the phenol (B47542) acts as an internal nucleophile or directing group in transformations involving the alkyne could lead to the rapid construction of complex molecular architectures.

The investigation of the impact of substituents on the aromatic ring, such as the methyl group in the titular compound, on the reactivity and properties of aryl propargyl ethers is another area ripe for exploration. The electronic and steric effects of such substituents could be systematically studied to fine-tune the molecule's behavior in various chemical transformations and its properties in materials applications.

Outlook on the Potential for Further Development in Synthetic Methodologies and Advanced Materials Innovation

The future for 3-(prop-2-yn-1-yloxy)phenol and its derivatives in both synthetic methodologies and advanced materials innovation appears bright.

In synthetic chemistry, the development of more efficient and sustainable methods for the synthesis and functionalization of these compounds will be a key focus. This includes the use of greener solvents, catalyst-free reactions, and flow chemistry techniques. The versatility of the aryl propargyl ether scaffold will continue to be exploited for the synthesis of libraries of complex molecules for drug discovery and other applications.

In the field of advanced materials, the unique combination of a phenolic moiety and a reactive alkyne group in 3-(prop-2-yn-1-yloxy)phenol makes it an attractive monomer for the creation of high-performance polymers. These polymers could exhibit enhanced thermal stability, flame retardancy, and specific optical or electronic properties. The ability to crosslink the polymer chains through the alkyne groups offers a route to creating robust and durable materials.

Furthermore, the incorporation of 3-(prop-2-yn-1-yloxy)phenol into polymer backbones or as a pendant group could be used to develop functional materials such as sensors, responsive coatings, and advanced composites. The phenolic hydroxyl group can be further modified to introduce other functionalities, adding another layer of versatility to the resulting materials. The development of smart materials that can respond to external stimuli, such as changes in pH or temperature, is a particularly exciting prospect.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-3-(prop-2-yn-1-yloxy)phenol, and how can reaction conditions be optimized?

The primary synthetic method is the Williamson Ether Synthesis , involving the reaction of 2-methylphenol with propargyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) . Optimization strategies include:

- Green chemistry approaches : Use of continuous flow reactors to enhance scalability and reduce waste.

- Solvent selection : Substituting DMF with less toxic alternatives like acetone or acetonitrile.

- Catalyst-free conditions : Leveraging microwave-assisted synthesis to accelerate reaction rates.

Q. How is the crystal structure of this compound determined using X-ray crystallography?

X-ray crystallography workflows typically involve:

- Data collection : Using single-crystal diffractometers (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Structure solution : Employing SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL for anisotropic displacement parameter modeling and hydrogen atom positioning .

- Visualization : ORTEP-3 for generating thermal ellipsoid plots to validate anisotropic displacement .

Q. What spectroscopic techniques are essential for characterizing derivatives of this compound?

- NMR : H and C NMR to confirm regiochemistry (e.g., propargyl proton signals at δ 2.0–2.5 ppm and aromatic protons at δ 6.0–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

- IR spectroscopy : Identification of O–H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers analyze the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

- Regioselectivity studies : Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄) to assess substituent effects. The methyl and propargyloxy groups direct EAS to specific positions (ortho/para to oxygen) .

- Kinetic monitoring : Use HPLC or TLC to track reaction progress and intermediate formation.

- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict transition states and charge distribution.

Q. What in silico strategies are effective for studying its interaction with biological targets like NF-κB?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to predict binding poses and energies. For example, the derivative (E)-3-(prop-2-yn-1-yloxy)-5-(4-(prop-2-yn-1-yloxy)styryl)phenol showed a binding energy of −6.78 kcal/mol with NF-κB p50 via hydrogen bonds with Arg246 and Lys444 .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess complex stability over time.

- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities .

Q. How can contradictions in biological activity data across studies be resolved?

- Standardized assays : Use identical cell lines (e.g., U-937 for leukemia studies) and protocols (e.g., MTT for viability).

- Purity validation : HPLC (>95% purity) to rule out impurity-driven effects .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Mechanistic cross-validation : Combine enzymatic assays (e.g., tyrosinase inhibition) with transcriptomic profiling (RNA-seq) .